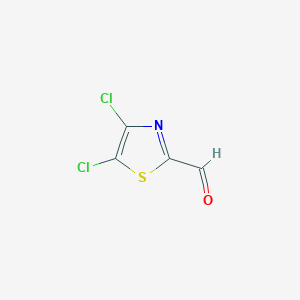
4,5-dichloro-2-Thiazolecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-Thiazolecarboxaldehyde: is a chemical compound with the molecular formula C4HCl2NOS and a molecular weight of 182.02 g/mol . It is a thiazole derivative, characterized by the presence of two chlorine atoms at the 4th and 5th positions of the thiazole ring and an aldehyde group at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,5-dichloro-2-Thiazolecarboxaldehyde is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in organic optoelectronics and materials science.
Biology and Medicine: Thiazole derivatives, including this compound, have been studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry: In industrial applications, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-dichloro-2-Thiazolecarboxaldehyde can be synthesized through several methods. One common method involves the reaction of 2-chloroacetic acid with thiourea to form thiazolidine-2,4-dione . This intermediate is then reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often heated and stirred for several hours, followed by purification steps such as extraction and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-dichloro-2-Thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 4,5-dichloro-2-thiazolecarboxylic acid.
Reduction: Formation of 4,5-dichloro-2-thiazolemethanol.
Substitution: Formation of various substituted thiazole derivatives.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2-Thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorothiazole-5-carboxaldehyde: Similar structure but with chlorine atoms at the 2nd and 4th positions.
2-Thiazolecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
Uniqueness: 4,5-dichloro-2-Thiazolecarboxaldehyde is unique due to the specific positioning of the chlorine atoms, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
4,5-dichloro-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3-4(6)9-2(1-8)7-3/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGXURZAPLEJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NC(=C(S1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484666.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)
![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)
![4-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2484671.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)


![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)
![Tert-butyl 5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2484680.png)
![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)
![3-Fluoro-4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}methyl)benzonitrile](/img/structure/B2484682.png)

![1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2484684.png)
